molecular formula C7H13N B3270982 3-Methylhexanenitrile CAS No. 53783-89-4

3-Methylhexanenitrile

Cat. No.: B3270982
CAS No.: 53783-89-4
M. Wt: 111.18 g/mol
InChI Key: JDVUMGUHKLDEQL-UHFFFAOYSA-N
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Description

3-Methylhexanenitrile is an organic compound with the molecular formula C7H13N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhexanenitrile can be synthesized through several methods. One common method involves the reaction of 3-methylhexanol with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form 3-methylhexyl chloride. This intermediate is then reacted with sodium cyanide (NaCN) in the presence of a solvent like dimethyl sulfoxide (DMSO) to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical processes that involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methylhexanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO)

Major Products Formed:

    Oxidation: 3-Methylhexanoic acid

    Reduction: 3-Methylhexylamine

    Substitution: Various substituted nitriles depending on the nucleophile used

Scientific Research Applications

3-Methylhexanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methylhexanenitrile depends on its specific application. In general, nitriles can act as electrophiles, reacting with nucleophiles to form various products. The cyano group (-CN) is highly reactive and can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Hexanenitrile: Similar structure but without the methyl group at the 3-position.

    3-Methylpentanenitrile: Similar structure but with one less carbon atom in the chain.

    3-Methylheptanenitrile: Similar structure but with one more carbon atom in the chain.

Uniqueness: 3-Methylhexanenitrile is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of the methyl group at the 3-position can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methylhexanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-3-4-7(2)5-6-8/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVUMGUHKLDEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337544
Record name 3-Methylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53783-89-4
Record name 3-Methylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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